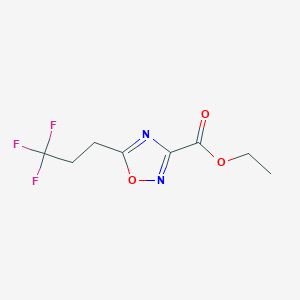
Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a trifluoropropyl group, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-5-carboxylate with suitable reagents in the presence of a catalyst. The reaction conditions often include the use of solvents such as acetonitrile and catalysts like trimethylchlorosilane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique properties make it useful in studying biological processes and interactions.
Industry: Used in the manufacture of materials with specific properties, such as hydrophobic coatings and anticorrosion agents
Mecanismo De Acción
The mechanism of action of Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with molecular targets through various pathways. The trifluoropropyl group enhances its ability to penetrate biological membranes, allowing it to reach intracellular targets. The compound can modulate enzyme activity, receptor binding, and other cellular processes, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 3-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-5-carboxylate
- 3,3,3-Trifluoropropyltrimethoxysilane
- Diethyl (3,3,3-trifluoropropyl-2-oxo)phosphonate
Uniqueness
Ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific trifluoropropyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring high stability, hydrophobicity, and specific reactivity .
Propiedades
Fórmula molecular |
C8H9F3N2O3 |
|---|---|
Peso molecular |
238.16 g/mol |
Nombre IUPAC |
ethyl 5-(3,3,3-trifluoropropyl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C8H9F3N2O3/c1-2-15-7(14)6-12-5(16-13-6)3-4-8(9,10)11/h2-4H2,1H3 |
Clave InChI |
COVUNYRRVMQPTB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NOC(=N1)CCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















